2-Chloro-3-iodo-6-methylpyridine 2-Chloro-3-iodo-6-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18020634
InChI: InChI=1S/C6H5ClIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3
SMILES:
Molecular Formula: C6H5ClIN
Molecular Weight: 253.47 g/mol

2-Chloro-3-iodo-6-methylpyridine

CAS No.:

Cat. No.: VC18020634

Molecular Formula: C6H5ClIN

Molecular Weight: 253.47 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-iodo-6-methylpyridine -

Specification

Molecular Formula C6H5ClIN
Molecular Weight 253.47 g/mol
IUPAC Name 2-chloro-3-iodo-6-methylpyridine
Standard InChI InChI=1S/C6H5ClIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3
Standard InChI Key HXVFMLXZTVMZFW-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(C=C1)I)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Chloro-3-iodo-6-methylpyridine (IUPAC name: 2-chloro-3-iodo-6-methylpyridine) features a pyridine ring with three substituents:

  • Chlorine at position 2 (ortho to the nitrogen),

  • Iodine at position 3 (meta to the nitrogen),

  • Methyl group at position 6 (para to the nitrogen).

The spatial arrangement of these groups creates a sterically hindered environment, influencing reactivity in substitution and coupling reactions.

Molecular Formula and Weight

PropertyValue
Molecular formulaC₆H₅ClIN
Molecular weight253.47 g/mol
CAS Registry NumberNot yet assigned

Note: The CAS number for the 5-methyl isomer (2-chloro-3-iodo-5-methylpyridine) is 59782-91-1 .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of halogenated pyridines typically follows the Sandmeyer reaction, as demonstrated for the 5-methyl analog . Adapting this methodology for the 6-methyl isomer involves:

Starting Material Preparation

  • Amination: Begin with 3-amino-2-chloro-6-methylpyridine, though its synthesis requires tailored routes due to the methyl group’s position.

  • Diazotization: Treat the amine with hydrochloric acid and sodium nitrite at -15°C to form a diazonium salt.

  • Iodination: Introduce potassium iodide to replace the diazo group with iodine, maintaining temperatures below -5°C to prevent side reactions.

Key Considerations

  • Temperature Control: Low temperatures (-15°C to -5°C) minimize decomposition of the diazonium intermediate.

  • Solvent System: Aqueous hydrochloric acid facilitates diazotization, while polar aprotic solvents (e.g., DMSO) may enhance iodination efficiency.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts like dehalogenated species or regioisomers .

Industrial-Scale Production

Industrial synthesis likely employs continuous flow reactors to optimize heat transfer and reaction uniformity. Catalysts such as copper(I) iodide may accelerate iodination, though specific protocols for the 6-methyl isomer remain unreported.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Halogenated pyridines generally exhibit moderate thermal stability, with decomposition observed above 200°C.

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic methyl group.

  • Reactivity:

    • Nucleophilic Substitution: The C-I bond undergoes substitution with nucleophiles (e.g., azide, cyanide) under mild conditions.

    • Cross-Coupling: Suzuki-Miyaura coupling with boronic acids is feasible, leveraging iodine’s role as a superior leaving group compared to chlorine .

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Methyl protons (δ ~2.5 ppm), aromatic protons (δ 7.0–8.5 ppm).

    • ¹³C NMR: Methyl carbon (δ ~20 ppm), pyridine carbons (δ 120–150 ppm).

  • FT-IR: C-Cl stretch (~750 cm⁻¹), C-I stretch (~500 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹).

Chemical Reactivity and Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Anticancer Agents: Iodine’s presence enables radiolabeling for targeted therapies.

  • CYP450 Inhibitors: Chlorine and iodine substituents enhance binding to cytochrome P450 enzymes, modulating drug metabolism .

Agrochemical Development

  • Herbicides: Halogenated pyridines disrupt plant enzymatic pathways, offering herbicidal activity.

  • Insecticides: Structural analogs interfere with insect nervous systems via acetylcholinesterase inhibition.

Materials Science

  • Liquid Crystals: The planar pyridine core and halogen substituents promote mesophase formation.

  • Coordination Complexes: Iodine participates in metal-ligand interactions, useful in catalytic systems.

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